molecular formula C23H21N3O5 B3957907 2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide

2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide

Cat. No. B3957907
M. Wt: 419.4 g/mol
InChI Key: KXQXVHPRTJZDHI-UHFFFAOYSA-N
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Description

2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide, also known as MNPPB, is a chemical compound that belongs to the benzamide family. It is a synthetic molecule that has been used in scientific research for its potential pharmacological effects. MNPPB has been found to have a wide range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been identified as having potential anti-cancer properties . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.

Anti-Inflammatory Activity

These compounds have also been found to have anti-inflammatory properties . This could make them useful in treating conditions like arthritis or other inflammatory diseases.

Anti-Bacterial Activity

Quinazoline derivatives can exhibit anti-bacterial properties , potentially making them useful in the development of new antibiotics.

Analgesic Activity

Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could lead to the development of new pain medications.

Anti-Viral Activity

Quinazoline derivatives have shown anti-viral properties , which could be useful in treating viral infections.

Anti-Tuberculosis Activity

These compounds have been found to have anti-tuberculosis properties , potentially leading to more effective treatments for this disease.

properties

IUPAC Name

2-morpholin-4-yl-5-nitro-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-23(24-17-6-9-20(10-7-17)31-19-4-2-1-3-5-19)21-16-18(26(28)29)8-11-22(21)25-12-14-30-15-13-25/h1-11,16H,12-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQXVHPRTJZDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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